Cas no 1773-42-8 (4-isocyanatobenzene-1-sulfonamide)

4-isocyanatobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide,4-isocyanato-
- 4-isocyanatobenzenesulfonamide
- Benzenesulfonamide, 4-isocyanato- (9CI)
- 4-isocyanatobenzene-1-sulfonamide
- EN300-144238
- 1773-42-8
- Benzenesulfonamide, 4-isocyanato-
- DTXSID60614869
- IYSAYSBNKDUNKZ-UHFFFAOYSA-N
- SCHEMBL242025
- 4-Isocyanato-benzenesulfonamide
-
- インチ: InChI=1S/C7H6N2O3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H,(H2,8,11,12)
- InChIKey: IYSAYSBNKDUNKZ-UHFFFAOYSA-N
- ほほえんだ: N(C1C=CC(S(N)(=O)=O)=CC=1)=C=O
計算された属性
- せいみつぶんしりょう: 198.00998
- どういたいしつりょう: 198.00991323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 98Ų
じっけんとくせい
- PSA: 89.59
4-isocyanatobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-144238-0.5g |
4-isocyanatobenzene-1-sulfonamide |
1773-42-8 | 95% | 0.5g |
$1449.0 | 2023-02-15 | |
Enamine | EN300-144238-5.0g |
4-isocyanatobenzene-1-sulfonamide |
1773-42-8 | 95% | 5.0g |
$5387.0 | 2023-02-15 | |
Enamine | EN300-144238-50mg |
4-isocyanatobenzene-1-sulfonamide |
1773-42-8 | 95.0% | 50mg |
$493.0 | 2023-09-29 | |
Enamine | EN300-144238-500mg |
4-isocyanatobenzene-1-sulfonamide |
1773-42-8 | 95.0% | 500mg |
$1449.0 | 2023-09-29 | |
Enamine | EN300-144238-5000mg |
4-isocyanatobenzene-1-sulfonamide |
1773-42-8 | 95.0% | 5000mg |
$5387.0 | 2023-09-29 | |
Enamine | EN300-144238-2500mg |
4-isocyanatobenzene-1-sulfonamide |
1773-42-8 | 95.0% | 2500mg |
$3641.0 | 2023-09-29 | |
Aaron | AR0025X5-50mg |
Benzenesulfonamide, 4-isocyanato- |
1773-42-8 | 95% | 50mg |
$703.00 | 2025-02-14 | |
Aaron | AR0025X5-5g |
Benzenesulfonamide, 4-isocyanato- |
1773-42-8 | 95% | 5g |
$7433.00 | 2023-12-15 | |
Aaron | AR0025X5-100mg |
Benzenesulfonamide, 4-isocyanato- |
1773-42-8 | 95% | 100mg |
$911.00 | 2025-02-14 | |
Aaron | AR0025X5-1g |
Benzenesulfonamide, 4-isocyanato- |
1773-42-8 | 95% | 1g |
$2579.00 | 2025-02-14 |
4-isocyanatobenzene-1-sulfonamide 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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2. Book reviews
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
4-isocyanatobenzene-1-sulfonamideに関する追加情報
Recent Advances in the Application of 4-Isocyanatobenzene-1-sulfonamide (CAS: 1773-42-8) in Chemical Biology and Pharmaceutical Research
4-Isocyanatobenzene-1-sulfonamide (CAS: 1773-42-8) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its reactive isocyanate group, has been employed as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics. The compound's unique chemical properties, including its ability to form stable covalent bonds with nucleophilic residues in proteins, make it a valuable tool for probing biological systems and designing novel pharmacophores.
One of the most notable advancements in the application of 4-isocyanatobenzene-1-sulfonamide is its role in the development of carbonic anhydrase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several carbonic anhydrase isoforms, which are implicated in various pathological conditions, including glaucoma, epilepsy, and cancer. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's binding affinity and selectivity, leading to the identification of promising drug candidates with improved pharmacokinetic properties.
In addition to its therapeutic potential, 4-isocyanatobenzene-1-sulfonamide has also been employed as a chemical probe in proteomics research. A recent study in Nature Chemical Biology highlighted its use in activity-based protein profiling (ABPP), where it was shown to selectively label and identify active sites of sulfonamide-binding enzymes in complex biological samples. This approach provides valuable insights into enzyme function and facilitates the discovery of new drug targets. The study further demonstrated the compound's utility in mapping the interactome of sulfonamide-binding proteins, offering a powerful tool for understanding cellular signaling pathways.
The synthetic versatility of 4-isocyanatobenzene-1-sulfonamide has also been explored in materials science. A 2022 publication in ACS Applied Materials & Interfaces reported its use as a cross-linking agent in the fabrication of functional polymers with tunable properties. The researchers demonstrated that the compound's isocyanate group could react with hydroxyl or amine functionalities to form polyurethane or polyurea networks, respectively. These materials exhibited enhanced mechanical strength and chemical stability, making them suitable for applications in drug delivery systems and biomedical devices.
Despite these promising developments, challenges remain in the widespread adoption of 4-isocyanatobenzene-1-sulfonamide in pharmaceutical applications. Issues such as its reactivity profile, potential toxicity, and metabolic stability need to be carefully addressed in future studies. However, ongoing research efforts, including computational modeling and high-throughput screening, are expected to further elucidate its potential and expand its applications in chemical biology and drug discovery. As the field continues to evolve, 4-isocyanatobenzene-1-sulfonamide is poised to play an increasingly important role in the development of next-generation therapeutics and chemical tools.
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